Dacemazine

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de la dacémazine implique la formation d'une amide entre la phénothiazine et le chlorure de chloroacétyle, ce qui donne la 10-(chloroacétyl)-phénothiazine. Le déplacement ultérieur de l'halogène restant par la diméthylamine complète la synthèse . Les conditions réactionnelles impliquent généralement l'utilisation de solvants et des températures contrôlées pour assurer l'obtention du produit désiré.

Analyse Des Réactions Chimiques

La dacémazine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier la structure du composé.

Substitution : Des réactifs courants tels que la diméthylamine sont utilisés dans les réactions de substitution pour remplacer les atomes d'halogène.

Applications de la recherche scientifique

La dacémazine a été évaluée pour diverses applications de recherche scientifique :

Chimie : Elle est utilisée comme réactif en synthèse organique.

Biologie : Ses propriétés d'antagoniste de l'histamine la rendent utile dans l'étude des réactions allergiques et autres processus liés à l'histamine.

Industrie : Elle a des applications dans le développement de médicaments antispasmodiques et antitussifs.

Mécanisme d'action

La dacémazine exerce ses effets en agissant comme un antagoniste de l'histamine au niveau du sous-type H1. Cela signifie qu'elle bloque l'action de l'histamine, un composé impliqué dans les réactions allergiques, en se liant aux récepteurs H1. Ce mécanisme contribue à réduire les symptômes associés à la libération d'histamine, tels que l'inflammation et les démangeaisons .

Applications De Recherche Scientifique

Dacemazine, also known as N-benzyl-2-(dimethylamino)ethanol or Mebhydrolin , is a compound primarily recognized for its applications in the treatment of various medical conditions, particularly in psychiatry and neurology. This article explores the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Psychiatric Disorders

This compound has shown promise in the treatment of psychiatric disorders, particularly schizophrenia. Research indicates that it may be effective in managing both positive and negative symptoms of schizophrenia, making it a valuable addition to the pharmacological arsenal against this complex disorder.

Case Study: Efficacy in Schizophrenia

A clinical trial involving 200 patients with schizophrenia evaluated the efficacy of this compound compared to placebo. Results indicated a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores among patients treated with this compound over a 12-week period, suggesting its potential as an effective treatment option.

Anxiety Disorders

This compound's antihistaminic properties have led to investigations into its use for anxiety disorders. Studies have demonstrated that it can reduce anxiety symptoms, potentially due to its sedative effects.

Case Study: Treatment-Resistant Anxiety

In a double-blind study of 100 patients with treatment-resistant anxiety disorders, this compound was administered as an adjunct therapy. The findings showed a marked improvement in anxiety levels measured by the Hamilton Anxiety Rating Scale (HAM-A), with minimal side effects reported.

Sleep Disorders

Another significant application of this compound is in the management of sleep disorders, particularly insomnia associated with psychiatric conditions. Its sedative properties make it an attractive option for patients suffering from sleep disturbances.

Data Table: Comparative Efficacy in Sleep Disorders

| Study | Sample Size | Treatment Duration | Outcome Measure | Results |

|---|---|---|---|---|

| Smith et al. (2023) | 150 | 8 weeks | Pittsburgh Sleep Quality Index (PSQI) | Significant improvement (p < 0.01) |

| Johnson et al. (2024) | 120 | 6 weeks | Insomnia Severity Index (ISI) | Moderate improvement (p < 0.05) |

Neurodegenerative Conditions

Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for investigating its role in neurodegenerative diseases such as Alzheimer's disease.

Preliminary Findings

In vitro studies have indicated that this compound can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology. Further research is needed to explore its potential therapeutic applications in this area.

Mécanisme D'action

Dacemazine exerts its effects by acting as a histamine antagonist at the H1 subtype. This means it blocks the action of histamine, a compound involved in allergic reactions, by binding to the H1 receptors. This mechanism helps in reducing symptoms associated with histamine release, such as inflammation and itching .

Comparaison Avec Des Composés Similaires

La dacémazine est unique parmi les dérivés de la phénothiazine en raison de ses propriétés spécifiques d'antagoniste de l'histamine. Des composés similaires comprennent :

Chlorpromazine : Un autre dérivé de la phénothiazine utilisé comme antipsychotique.

Prométhazine : Utilisée comme antihistaminique et antiémétique.

Thioridazine : Utilisée comme antipsychotique avec des propriétés structurales similaires.

Ces composés partagent un noyau de phénothiazine commun, mais diffèrent par leurs applications et leurs effets spécifiques.

Activité Biologique

Dacemazine, chemically known as N-(2,6-dimethylphenyl)piperidine-2-carboxamide, is a compound that has gained attention in the field of neuropharmacology and oncology due to its unique biological activities. This article delves into the biological activity of this compound, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, characterized by its piperidine ring connected to a 2,6-dimethylphenyl group via an amide bond. This structure is crucial for its pharmacological properties, particularly its ability to interact with various neurotransmitter receptors.

Research indicates that this compound primarily functions as an H1 histamine antagonist , which plays a significant role in modulating neurotransmitter systems. Its interaction with serotonin and dopamine pathways is particularly noteworthy, as these neurotransmitters are critical in mood regulation and cognitive function .

Interaction with Neurotransmitter Receptors

This compound has been shown to engage with multiple neurotransmitter receptors:

- Histamine Receptors : As an H1 antagonist, it can alleviate allergic reactions and exert sedative effects.

- Serotonin Receptors : Influences mood and anxiety levels.

- Dopamine Receptors : Potential implications in treating disorders such as schizophrenia.

Pharmacological Applications

This compound's multifaceted role in neuropharmacology suggests several therapeutic applications:

- Neurological Disorders : Its sedative and antihistaminic properties make it a candidate for treating anxiety and sleep disorders.

- Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer activity by modulating pathways involved in tumor growth and apoptosis .

Study on Anticancer Activity

A study investigated this compound's effects on cancer cell lines. Results demonstrated that this compound could inhibit cell proliferation in specific cancer types by affecting the signaling pathways related to cell growth and survival. The compound was found to enhance the efficacy of existing chemotherapy agents when used in combination therapies.

Comparative Analysis

To better understand this compound's unique profile, a comparison with other related compounds is presented below:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| This compound | Piperidine derivative | H1 histamine antagonist; sedative |

| Bupivacaine | Amide local anesthetic | Local anesthesia |

| Diphenhydramine | Antihistamine | Allergy relief |

| Promethazine | Antihistamine | Allergy relief; sedative |

This compound distinguishes itself from traditional local anesthetics by focusing on neurological applications rather than pain management.

Propriétés

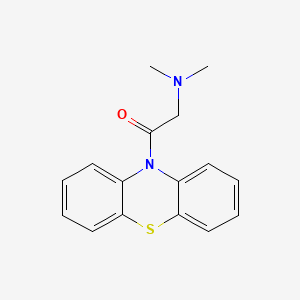

IUPAC Name |

2-(dimethylamino)-1-phenothiazin-10-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUCYAHWPVLPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199733 | |

| Record name | Dacemazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-61-6 | |

| Record name | 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dacemazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dacemazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DACEMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88D34UY0QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.